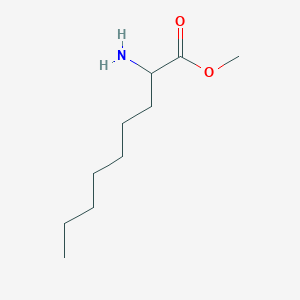
Methyl 2-aminononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminononanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of 2-aminononanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminononanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminononanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Methyl 2-aminononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mechanism of Action
The mechanism by which methyl 2-aminononanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the active 2-aminononanoic acid, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminodecanoate
- Methyl 2-aminoundecanoate
- Methyl 2-aminododecanoate
Comparison
Methyl 2-aminononanoate is unique due to its specific chain length and the presence of both an amino and ester functional group. This combination allows for diverse chemical reactivity and potential applications. Compared to its analogs with longer or shorter carbon chains, this compound may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where its properties are advantageous.
Properties
CAS No. |
181212-92-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 2-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
XCEHSTDRCVKULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















